molecular formula C16H24BrNO2 B1202805 1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene CAS No. 69784-34-5

1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

Cat. No. B1202805
CAS RN: 69784-34-5
M. Wt: 342.27 g/mol
InChI Key: LQRGMXVKPRORCE-KYSPHBLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, also known as 1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, is a useful research compound. Its molecular formula is C16H24BrNO2 and its molecular weight is 342.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

69784-34-5

Product Name

1-Aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene

Molecular Formula

C16H24BrNO2

Molecular Weight

342.27 g/mol

IUPAC Name

(4aS,10bS)-4-propyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinoline-7,8-diol;hydrobromide

InChI

InChI=1S/C16H23NO2.BrH/c1-2-9-17-10-3-4-12-11-6-8-15(18)16(19)13(11)5-7-14(12)17;/h6,8,12,14,18-19H,2-5,7,9-10H2,1H3;1H/t12-,14-;/m0./s1

InChI Key

LQRGMXVKPRORCE-KYSPHBLOSA-N

Isomeric SMILES

CCCN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC(=C3O)O.Br

SMILES

CCCN1CCCC2C1CCC3=C2C=CC(=C3O)O.Br

Canonical SMILES

CCCN1CCCC2C1CCC3=C2C=CC(=C3O)O.Br

synonyms

1-aza-7,8-dihydroxy-1-propyl-1,2,3,4,4a,9,10,10a- octahydrophenanthrene
TL 140-III
TL-140-III
TL-140-III, (cis)-isomer
TL-140-III, (trans)-isomer
TL-140-III, hydrobromide
TL-140-III, hydrobromide, (cis)-isome

Origin of Product

United States

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